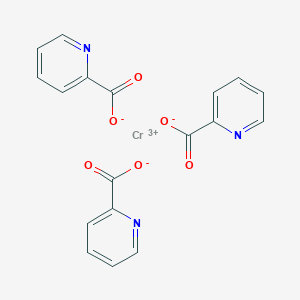
3-Methylbenzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzo(a)pyrene (3-MeBaP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during incomplete combustion of organic matter. It is a potent carcinogen and mutagen that has been extensively studied due to its adverse effects on human health and the environment.
Mecanismo De Acción
The mechanism of action of 3-Methylbenzo(a)pyrene involves the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA and cause mutations. The reactive intermediates can also form adducts with proteins and lipids, leading to oxidative stress and cell damage. The carcinogenicity of 3-Methylbenzo(a)pyrene is thought to be mediated by its ability to induce DNA damage and mutations.
Efectos Bioquímicos Y Fisiológicos
Exposure to 3-Methylbenzo(a)pyrene has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. In animal studies, 3-Methylbenzo(a)pyrene has been shown to induce tumors in various organs, including the lung, liver, and skin. Chronic exposure to 3-Methylbenzo(a)pyrene has also been associated with respiratory and cardiovascular diseases in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methylbenzo(a)pyrene in lab experiments is its high potency as a carcinogen and mutagen, which allows for the detection of low levels of DNA damage and mutations. However, 3-Methylbenzo(a)pyrene is also highly toxic and requires careful handling and disposal. The synthesis of 3-Methylbenzo(a)pyrene can be challenging, and the purity of the compound can affect the results of experiments.
Direcciones Futuras
Future research on 3-Methylbenzo(a)pyrene should focus on understanding the mechanisms of its toxicity and carcinogenicity in more detail. This could involve studying the effects of 3-Methylbenzo(a)pyrene on specific cell types and organs, as well as investigating the role of oxidative stress and inflammation in its toxicity. Further research is also needed to develop more efficient and cost-effective synthesis methods for 3-Methylbenzo(a)pyrene, as well as to explore the potential use of 3-Methylbenzo(a)pyrene as a biomarker for PAH exposure.
Métodos De Síntesis
3-Methylbenzo(a)pyrene can be synthesized by the reaction of benzo(a)pyrene (BaP) with methanol in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the yield of 3-Methylbenzo(a)pyrene depends on the reaction conditions. The purity of the synthesized compound can be determined by gas chromatography-mass spectrometry (GC-MS) analysis.
Aplicaciones Científicas De Investigación
3-Methylbenzo(a)pyrene has been widely used in scientific research to study the carcinogenicity and mutagenicity of PAHs. It has been shown to induce DNA damage and mutations in various cell types, including human lung cells and mouse lymphoma cells. 3-Methylbenzo(a)pyrene has also been used to investigate the mechanisms of PAH metabolism and toxicity in vivo and in vitro.
Propiedades
Número CAS |
16757-81-6 |
|---|---|
Nombre del producto |
3-Methylbenzo(a)pyrene |
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
3-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-6-7-14-8-11-19-18-5-3-2-4-15(18)12-16-9-10-17(13)20(14)21(16)19/h2-12H,1H3 |
Clave InChI |
PIAGFISXZFTFAL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C1)C=C5 |
SMILES canónico |
CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C1)C=C5 |
Otros números CAS |
16757-81-6 |
Sinónimos |
3-Methylbenzo[a]pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)

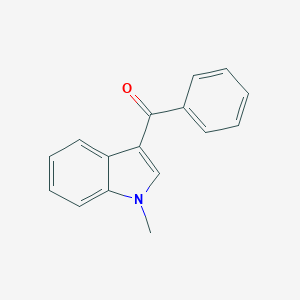
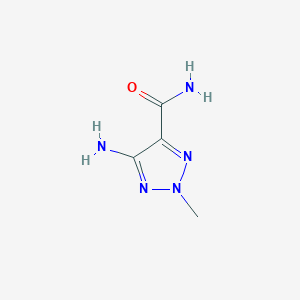
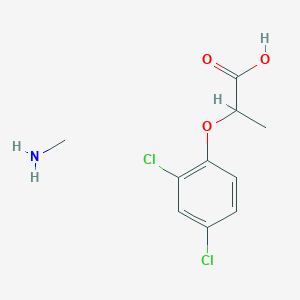
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
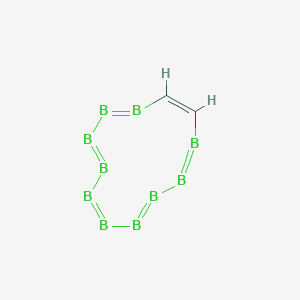
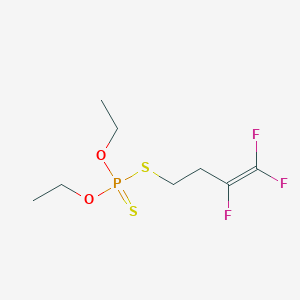
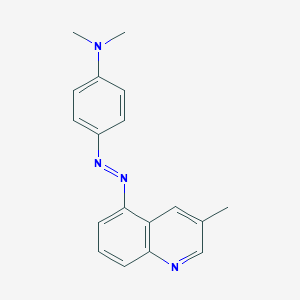
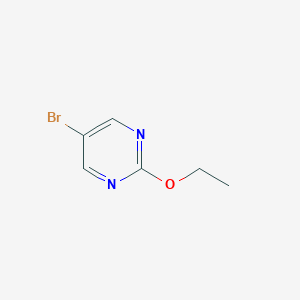
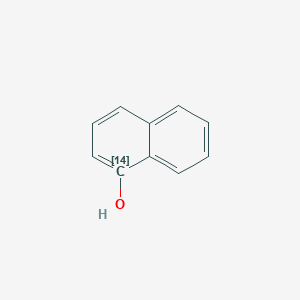
![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)
